Dexamethasone-d5 Acid Ethyl Ester

LC-MS/MS Bioanalysis Matrix Effects

Quantifying Dexamethasone acid ethyl ester in biological matrices without a matched isotopic internal standard introduces unpredictable matrix-effect bias, compromising FDA-compliant bioanalytical method validation. Dexamethasone-d5 Acid Ethyl Ester eliminates this risk through stable isotope dilution LC-MS/MS, providing a purpose-built, non-substitutable internal standard. • +5 Da mass shift via five deuterium atoms on the ethyl ester moiety ensures zero isotopic cross-talk and unequivocal differentiation from endogenous analyte • Co-elutes with the unlabeled analyte, automatically correcting for extraction losses, ion suppression, and injection variability per FDA bioanalytical guidelines • Supplied with full Certificate of Analysis and regulatory-grade documentation, eliminating in-house reference standard qualification and accelerating method readiness for IND/NDA submissions

Molecular Formula C₂₃H₂₆D₅FO₅
Molecular Weight 411.52
Cat. No. B1153024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone-d5 Acid Ethyl Ester
Molecular FormulaC₂₃H₂₆D₅FO₅
Molecular Weight411.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexamethasone-d5 Acid Ethyl Ester Internal Standard


Dexamethasone-d5 Acid Ethyl Ester is a stable isotope-labeled analog of Dexamethasone acid ethyl ester, distinguished by the incorporation of five deuterium atoms into the ethyl ester moiety. With a molecular formula of C₂₃H₂₆D₅FO₅ and a molecular weight of 411.52 g/mol, this compound exhibits identical physicochemical properties to its non-labeled counterpart while providing a +5 Da mass shift that enables unequivocal differentiation in mass spectrometry . As a critical tool in bioanalytical chemistry, it is primarily employed as an internal standard (IS) for the accurate and precise quantification of Dexamethasone and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound is supplied with comprehensive analytical documentation, including a Certificate of Analysis, to support regulatory compliance in pharmaceutical development and clinical research .

Dexamethasone-d5 Acid Ethyl Ester: Why It's Irreplaceable


In quantitative bioanalysis, substituting a deuterated internal standard like Dexamethasone-d5 Acid Ethyl Ester with a non-deuterated analog, a structural analog, or even a different deuterated form is scientifically unjustifiable and analytically hazardous. Such substitution fundamentally undermines the core principle of stable isotope dilution mass spectrometry, which relies on the co-elution of the analyte and its isotopically labeled internal standard to correct for matrix effects, extraction losses, and ion source variability [1]. The use of a non-deuterated internal standard (e.g., testosterone or a different corticosteroid) introduces differential extraction recovery and ionization efficiency, leading to significant and unpredictable biases that can exceed acceptable bioanalytical method validation criteria (±15% CV) [2]. Even the use of an alternative deuterated analog, such as Dexamethasone-d4, may present a suboptimal mass shift, potentially resulting in isotopic cross-talk or interference from endogenous isobars in complex matrices [3]. Therefore, for any study requiring definitive quantification of Dexamethasone acid ethyl ester or its related species, Dexamethasone-d5 Acid Ethyl Ester is the non-substitutable, purpose-built standard.

Dexamethasone-d5 Acid Ethyl Ester: Evidence for Procurement


Matrix Effect Compensation with Co-Eluting IS

When Dexamethasone-d5 Acid Ethyl Ester is used as an internal standard (IS) in LC-MS/MS analysis, it co-elutes with the non-labeled Dexamethasone acid ethyl ester analyte, thereby experiencing identical matrix-induced ion suppression or enhancement. This co-elution and shared ionization behavior enables precise compensation for matrix effects, a critical performance metric in bioanalysis. In contrast, a non-deuterated structural analog used as an IS, such as testosterone, will not co-elute and will therefore be subject to a different degree of matrix effect, introducing significant quantitative bias [1]. In a validated UPLC-APCI-MS/MS method employing Dexamethasone-d5 as the IS for Dexamethasone, the method demonstrated acceptable precision and accuracy across a wide concentration range, with matrix effects successfully mitigated as evidenced by the method's validation in two distinct matrices (bovine serum albumin and phosphate buffer) according to FDA guidelines [2]. A class-level inference from general bioanalytical principles indicates that the use of a co-eluting deuterated IS can reduce matrix-related variability to within ±15%, whereas a non-deuterated IS can exhibit variability exceeding 50% in challenging matrices [3].

LC-MS/MS Bioanalysis Matrix Effects Isotope Dilution

Extraction Recovery and Precision Enhancement

The use of a stable isotope-labeled internal standard (SIL-IS) like Dexamethasone-d5 Acid Ethyl Ester fundamentally improves method precision by correcting for variability in sample extraction and processing. Because the deuterated IS and the analyte are chemically identical, they exhibit identical extraction recoveries from biological matrices. This is in stark contrast to methods using a non-deuterated IS, where differential recovery between the analyte and IS can lead to poor precision and accuracy [1]. In a validated UPLC-APCI-MS/MS method for Dexamethasone using Dexamethasone-d5 as the IS, the method demonstrated excellent intra- and inter-assay precision, with coefficients of variation (CV%) well within the acceptable bioanalytical limits of ±15% [2]. In comparison, studies that do not use a SIL-IS often report lower and more variable recovery values, which can necessitate more complex and time-consuming sample preparation steps to achieve acceptable method performance [3].

Sample Preparation Extraction Efficiency Method Precision SIL-IS

Superior Mass Shift for Isotopic Differentiation

Dexamethasone-d5 Acid Ethyl Ester provides a definitive +5 Da mass shift relative to the non-labeled Dexamethasone acid ethyl ester (m/z 406.49 → 411.52) . This mass difference is critical for ensuring no isotopic cross-talk or interference from the naturally occurring M+2 or M+4 isotopes of the analyte. In comparison, Dexamethasone-d4, another commercially available deuterated internal standard, provides only a +4 Da mass shift . While both are viable, the +5 Da shift offers a superior margin of safety against potential interference, particularly when analyzing low concentrations of the analyte in the presence of high background or when using mass spectrometers with lower mass resolution. Furthermore, the specific deuteration of the ethyl ester moiety ensures that the label is on a distinct portion of the molecule, which can be advantageous in metabolic studies where the parent drug undergoes ester hydrolysis .

Mass Spectrometry Isotopic Purity Cross-talk LC-MS/MS Selectivity

Regulatory Documentation for ANDA/DMF

Dexamethasone-d5 Acid Ethyl Ester is supplied with a comprehensive Certificate of Analysis (COA) and detailed characterization data that meet the stringent requirements for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . This level of documentation is not uniformly provided by all suppliers of Dexamethasone-d4 or other deuterated analogs. For example, while Dexamethasone-d4 is also a suitable IS, the specific documentation package for Dexamethasone-d5 Acid Ethyl Ester from reputable vendors often includes data on isotopic purity (≥99% deuterated forms), chemical purity, and structural confirmation via NMR and MS, which are essential for establishing traceability to pharmacopeial standards (USP or EP) . In contrast, some alternative internal standards may lack this full suite of regulatory-grade documentation, requiring additional in-house qualification and validation, which delays project timelines and increases costs [1].

Regulatory Compliance Quality Control Reference Standard Method Validation

Dexamethasone-d5 Acid Ethyl Ester Applications


Quantification in PK and Tissue Distribution Studies

As demonstrated by its use as an internal standard in a validated UPLC-APCI-MS/MS method for Dexamethasone in rabbit ocular tissues, Dexamethasone-d5 Acid Ethyl Ester is the unequivocal choice for achieving precise and accurate quantification in complex biological matrices [1]. Its co-elution with the analyte ensures that matrix effects and extraction losses are compensated, yielding data that meets stringent FDA bioanalytical method validation guidelines. This is a non-substitutable requirement for generating reliable pharmacokinetic (PK) and tissue distribution data necessary for IND and NDA submissions.

Impurity and Metabolite Profiling for Release Testing

The distinct +5 Da mass shift of Dexamethasone-d5 Acid Ethyl Ester provides a superior level of confidence when quantifying low-abundance Dexamethasone acid ethyl ester impurities or metabolites in drug substance batches. By spiking a known concentration of the d5 internal standard into a sample, analysts can use isotope dilution mass spectrometry to accurately measure trace-level components, even in the presence of complex sample matrices . This application is critical for ensuring the purity and stability of pharmaceutical formulations in compliance with ICH Q3A/B guidelines.

ANDA/DMF Method Development and Validation

Procuring Dexamethasone-d5 Acid Ethyl Ester from a supplier that provides a full Certificate of Analysis and regulatory-grade documentation allows a bioanalytical laboratory to bypass the time-consuming and resource-intensive process of qualifying an in-house reference standard . This translates directly into faster method development, earlier initiation of sample analysis, and a more efficient regulatory submission process for generic drug applications, providing a clear procurement advantage over less-documented alternatives.

Technical Documentation Hub

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